1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride
Overview
Description
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a synthetic compound with the CAS Number: 1461705-18-9 . It has a molecular weight of 244.7 . The IUPAC name for this compound is (3-aminopyrrolidin-1-yl) (2-fluorophenyl)methanone hydrochloride . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is 1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9 (10)11 (15)14-6-5-8 (13)7-14;/h1-4,8H,5-7,13H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is an oil . It is stored at room temperature .Scientific Research Applications
Synthesis and Reaction Studies
Synthesis and Reactions of Nitroxides : Hankovszky et al. (1989) explored the synthesis of fluorophenyl- and bis(fluorophenyl)pyrrolidin-1-oxyls from corresponding nitrones with Grignard reagents. This included the conversion of tetramethyl-3-formyl-3-pyrrolin-1-oxyl to tetramethyl-3-(4-fluorobenzoyl)-3-pyrrolin-1-oxyl, illustrating a pathway for the synthesis of compounds related to 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (Hankovszky et al., 1989).
Pyrrole and Pyrrole Derivatives : Anderson and Liu (2000) discuss the preparation of pyrrole derivatives through condensation of amines with carbonyl-containing compounds. This includes derivatives like pyrrolines and pyrrolidines, relevant to understanding the synthesis and applications of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (Anderson & Liu, 2000).
Chemical Reactions and Kinetics
Reactions between Fluoro-Dinitrobenzene and Amines : Mancini et al. (2004) studied the kinetics of reactions between 1-fluoro-2,6-dinitrobenzene and pyrrolidine in various solvent systems, providing insight into the reactivity of related fluorobenzene and pyrrolidine structures (Mancini, Fortunato, & Vottero, 2004).
Synthesis of Pyrrolidines and Pyrrolidinones : Wei et al. (2019) demonstrated the iron-catalyzed synthesis of pyrrolidines and pyrrolidinones through hydrosilylation, relevant to the chemical transformations of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (Wei, Netkaew, & Darcel, 2019).
Chemical Stability and Degradation
- Stability of Amine Blends : Vevelstad et al. (2022) investigated the chemical stability of a blend of amines, including pyrrolidine, in the context of CO2 capture. Their findings provide insights into the stability and degradation pathways of amine structures similar to 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (Vevelstad et al., 2022).
Application in Fluorescence and Spectroscopy
- Fluorescent Probes for DNA Detection : Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines with pyrrolidine and explored their application as fluorescent probes for DNA detection. This highlights the potential of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride derivatives in bioimaging and molecular diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Safety And Hazards
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-fluorophenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14;/h1-4,8H,5-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJRUEBAENLOJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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